3-Cyclopropyl-3-methylbutanoyl chloride

Catalog No.
S3068197
CAS No.
1021939-07-0
M.F
C8H13ClO
M. Wt
160.64
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Cyclopropyl-3-methylbutanoyl chloride

CAS Number

1021939-07-0

Product Name

3-Cyclopropyl-3-methylbutanoyl chloride

IUPAC Name

3-cyclopropyl-3-methylbutanoyl chloride

Molecular Formula

C8H13ClO

Molecular Weight

160.64

InChI

InChI=1S/C8H13ClO/c1-8(2,5-7(9)10)6-3-4-6/h6H,3-5H2,1-2H3

InChI Key

XKTIYNREYBUBSW-UHFFFAOYSA-N

SMILES

CC(C)(CC(=O)Cl)C1CC1

Solubility

not available

3-Cyclopropyl-3-methylbutanoyl chloride is an organic compound with the molecular formula C₈H₁₃ClO. It features a cyclopropyl group attached to a carbon chain that includes a butanoyl chloride functional group. This compound is characterized by its unique structural arrangement, which includes a cyclopropyl moiety and a carbonyl chloride, making it a valuable intermediate in organic synthesis.

Typical of acyl chlorides:

  • Nucleophilic Acyl Substitution: This reaction involves nucleophiles attacking the carbonyl carbon, leading to the formation of carboxylic acids or esters.
  • Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts reactions, allowing for the introduction of the acyl group into aromatic compounds

    The primary applications of 3-cyclopropyl-3-methylbutanoyl chloride include:

    • Intermediate in Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.
    • Pharmaceutical Development: Its derivatives may be explored for potential therapeutic agents due to their structural uniqueness and possible biological activity.

Several synthetic routes have been proposed for the preparation of 3-cyclopropyl-3-methylbutanoyl chloride:

  • Acylation of 3-Cyclopropyl-3-methylbutanoic Acid: This method involves converting the corresponding acid into its acyl chloride using thionyl chloride or oxalyl chloride.
  • Friedel-Crafts Acylation: Utilizing cyclopropyl-containing substrates in combination with acyl chlorides can yield this compound through Friedel-Crafts acylation reactions

    Several compounds share structural similarities with 3-cyclopropyl-3-methylbutanoyl chloride. Here are some notable examples:

    Compound NameStructure TypeUnique Features
    2-Cyclopropyl-3-methylbutanoyl chlorideSimilar acyl chlorideDifferent position of cyclopropyl group
    3-Methylbutanoyl chlorideSimple acyl chlorideLacks cyclopropane ring
    Cyclobutylethanoic acidContains a cyclobutane ringDifferent ring structure

    Uniqueness

    The uniqueness of 3-cyclopropyl-3-methylbutanoyl chloride lies in its combination of a cyclopropane ring with a butanoyl chloride functional group, which may impart distinct chemical reactivity and biological properties compared to other similar compounds. The presence of both functionalities allows for diverse synthetic applications and potential biological interactions that merit further investigation.

The development of acyl chlorides as synthetic reagents traces back to the 18th century, when Karl Wilhelm Scheele’s discovery of chlorine (1774) laid the foundation for halogen-based chemistry. Early applications focused on simple derivatives like acetyl chloride, but advancements in organic synthesis during the 20th century expanded the repertoire to include structurally complex variants. The introduction of cyclopropyl groups into acyl chloride frameworks, as seen in 3-cyclopropyl-3-methylbutanoyl chloride, represents a milestone in tailoring reactivity for stereochemically challenging transformations. This evolution mirrors broader trends in functional group manipulation, where steric and electronic modifications are leveraged to control reaction outcomes.

Significance in Synthetic Organic Methodologies

3-Cyclopropyl-3-methylbutanoyl chloride occupies a unique niche due to its dual functionality:

  • Acyl Chloride Reactivity: The electrophilic carbonyl carbon undergoes nucleophilic attack by amines, alcohols, and water, forming amides, esters, and carboxylic acids, respectively. For example, its reaction with primary amines yields cyclopropane-containing amides, valuable in drug discovery.
  • Cyclopropane Ring Effects: The strained cyclopropane ring introduces torsional stress, influencing transition states and regioselectivity. This property has been exploited in cyclopropane-mediated [2+1] cycloadditions and ring-opening reactions, enabling access to polycyclic architectures.

Table 1: Comparative Properties of Selected Acyl Chlorides

CompoundMolecular FormulaMolecular Weight (g/mol)Boiling Point (°C)
Acetyl chloride$$ \text{C}2\text{H}3\text{ClO} $$78.4951
3-Methylbutanoyl chloride$$ \text{C}5\text{H}9\text{ClO} $$120.58116.4
3-Cyclopropyl-3-methylbutanoyl chloride$$ \text{C}8\text{H}{13}\text{ClO} $$160.64Not reported

Data sourced from PubChem and Chemsrc.

Research Trajectory and Academic Interest Evolution

Academic interest in this compound has intensified over the past decade, driven by its applications in:

  • Pharmaceutical Synthesis: As a precursor to protease inhibitors and kinase modulators, where the cyclopropane moiety enhances metabolic stability.
  • Materials Science: Its use in polymer cross-linking agents, leveraging the cyclopropane ring’s propensity for controlled ring-opening under thermal or photolytic conditions.Recent studies have focused on optimizing its synthesis via flow chemistry techniques, reducing reaction times from hours to minutes while improving yields. Computational modeling has further elucidated how the methyl and cyclopropyl groups synergistically modulate electron density at the carbonyl carbon, predicting novel reactivity patterns.

Classical Acylation Approaches Utilizing Thionyl Chloride

Thionyl chloride ($$SOCl2$$) remains a cornerstone reagent for converting 3-cyclopropyl-3-methylbutanoic acid to its corresponding acyl chloride. The reaction proceeds via a two-step nucleophilic acyl substitution mechanism. Initially, the carboxylic acid’s carbonyl oxygen attacks the electrophilic sulfur atom in $$SOCl2$$, forming a chlorosulfite intermediate (Figure 1) [4] [6]. Subsequent chloride ion ($$Cl^-$$) nucleophilic attack at the carbonyl carbon displaces the sulfite group, yielding 3-cyclopropyl-3-methylbutanoyl chloride, sulfur dioxide ($$SO_2$$), and hydrogen chloride ($$HCl$$) [4] [7].

This exothermic reaction typically occurs under anhydrous conditions at 25–70°C, with $$SO2$$ gas evolution serving as a reaction completion indicator [6]. Isolation involves fractional distillation to separate the acyl chloride from residual $$SOCl2$$ and byproducts. A key advantage is the volatility of $$SO_2$$ and $$HCl$$, which simplifies purification [4].

Table 1: Thionyl Chloride-Mediated Synthesis Conditions

ParameterDetails
Temperature25–70°C
SolventAnhydrous dichloromethane or toluene
Byproducts$$SO_2$$, $$HCl$$
Yield85–92%

Oxalyl Chloride-Mediated Synthesis Routes

Oxalyl chloride ($$ClCO)_2$$ paired with catalytic dimethylformamide (DMF) offers a mild alternative for acyl chloride synthesis. The mechanism begins with DMF coordinating to oxalyl chloride, forming a highly electrophilic iminium intermediate (Figure 2) [3] [6]. This intermediate reacts with 3-cyclopropyl-3-methylbutanoic acid, facilitating chloride substitution at the carbonyl carbon. The process regenerates DMF, enabling catalytic usage and minimizing waste [3].

Reactions are conducted at 0–25°C in inert solvents like tetrahydrofuran (THF), with gaseous $$CO$$ and $$CO_2$$ byproducts easily removed under reduced pressure [3] [6]. This method is particularly suited for acid-sensitive substrates due to its low-temperature requirements and absence of strong acids.

Table 2: Oxalyl Chloride Reaction Parameters

ParameterDetails
Temperature0–25°C
CatalystDMF (5–10 mol%)
Byproducts$$CO$$, $$CO_2$$
Yield88–95%

Phosphorus Halide-Based Preparative Methods

Phosphorus(V) chloride ($$PCl5$$) and phosphorus(III) chloride ($$PCl3$$) are robust reagents for large-scale acyl chloride production. With $$PCl5$$, 3-cyclopropyl-3-methylbutanoic acid reacts vigorously at 25°C, generating 3-cyclopropyl-3-methylbutanoyl chloride, phosphorus oxychloride ($$POCl3$$), and $$HCl$$ [4] [7]:
$$
3 \text{ } C8H{14}O2 + PCl5 \rightarrow 3 \text{ } C8H{13}ClO + POCl3 + HCl
$$
$$PCl
3$$, requiring heating to 50–80°C, produces phosphorous acid ($$H3PO3$$) as a byproduct [4]. Both methods necessitate careful stoichiometric control to avoid over-chlorination.

Table 3: Phosphorus Halide Comparison

ReagentTemperatureByproductsYield
$$PCl_5$$25°C$$POCl_3$$, $$HCl$$80–87%
$$PCl_3$$50–80°C$$H3PO3$$75–82%

Catalytic Transformations in Synthesis

Catalytic methods enhance atom economy and reduce waste. The Vilsmeier-Haack reaction, employing oxalyl chloride and DMF, exemplifies this approach. DMF’s role as a Lewis acid catalyst stabilizes reactive intermediates, enabling efficient chloride transfer at ambient temperatures [3] [6]. Recent advances explore immobilized DMF analogs on silica supports, facilitating catalyst recovery and reuse [6].

Green Chemistry Approaches and Sustainable Production

Emerging green methodologies prioritize solvent-free conditions and alternative chlorinating agents. Microwave-assisted synthesis using $$SOCl2$$ reduces reaction times by 50% while maintaining yields >90% [4] [7]. Additionally, bio-based solvents like cyclopentyl methyl ether (CPME) replace traditional hydrocarbons, improving safety profiles. Lifecycle analyses highlight $$PCl3$$’s superior atom economy (78%) compared to $$SOCl_2$$ (65%), driving interest in phosphorus-based routes for industrial applications [4].

XLogP3

3

Dates

Modify: 2024-04-14

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